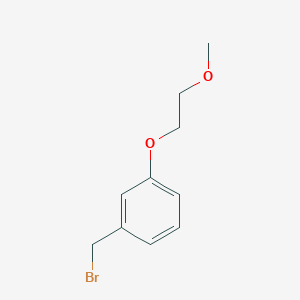

1-(Bromomethyl)-3-(2-methoxyethoxy)benzene

Descripción general

Descripción

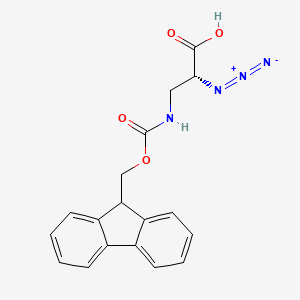

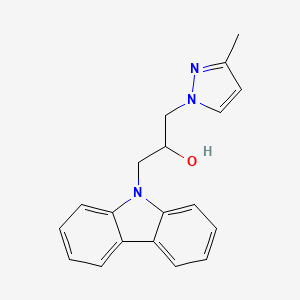

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C10H13BrO2 . It is used in various chemical reactions, particularly as a starting reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” often involves the use of 2-Bromoethyl methyl ether as a starting reagent . The exact process can vary depending on the desired end product and the specific conditions of the reaction.Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” consists of a benzene ring with a bromomethyl group and a 2-methoxyethoxy group attached to it . The exact arrangement of these groups can influence the properties and reactivity of the molecule.Chemical Reactions Analysis

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of other compounds . The specific reactions it undergoes can depend on the conditions of the reaction and the presence of other reagents.Physical And Chemical Properties Analysis

“1-(Bromomethyl)-3-(2-methoxyethoxy)benzene” is a liquid at room temperature . It is soluble in water . Other physical and chemical properties can depend on factors such as temperature and pressure.Aplicaciones Científicas De Investigación

Synthesis of Molecular Structures

Pillar[5]arenes Synthesis : This compound has been used in the synthesis of nonsymmetric pillar[5]arenes, showcasing its utility in constructing complex organic architectures that can encapsulate guest molecules, revealing potential applications in molecular recognition and sensing technologies (Yuhui Kou et al., 2010).

Biologically Active Compounds : It serves as a precursor in the total synthesis of naturally occurring biologically active compounds, illustrating its role in the development of new pharmacologically relevant molecules (Yusuf Akbaba et al., 2010).

Advanced Material Development

Polymer and Composite Material Synthesis : The compound is utilized in the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites, indicating its importance in the fabrication of advanced materials with potential applications in electronics and photonics (M. Kubo et al., 2005).

Molecular Electronics : It serves as a building block for the synthesis of thiol end-capped molecular wires, highlighting its significance in the field of molecular electronics, where it can be used to create components for electronic devices at the molecular level (N. Stuhr-Hansen et al., 2005).

Propiedades

IUPAC Name |

1-(bromomethyl)-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRFVQEOUESFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

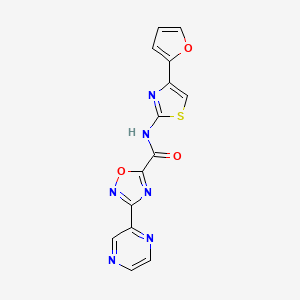

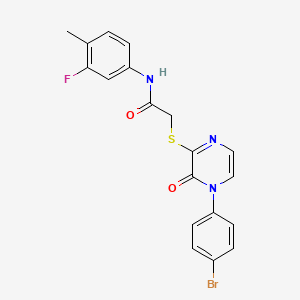

![N-(2-fluoro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2397047.png)

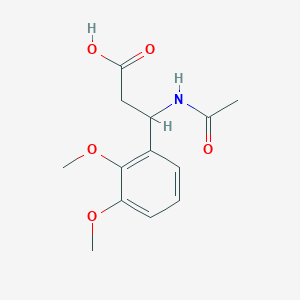

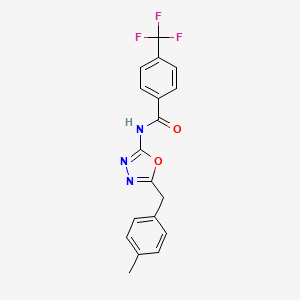

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2397055.png)

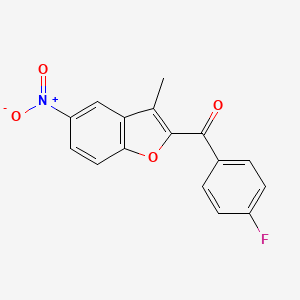

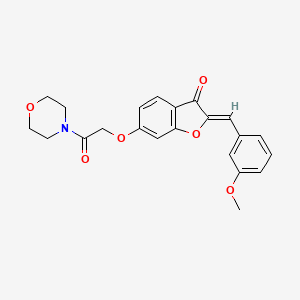

![6-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397064.png)